4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane
Description
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a spirocyclic compound characterized by two oxygen atoms (dioxa) and a complex bicyclic structure. The spiro notation [2.1.4~5~.2~3~] indicates two interconnected rings with distinct bridgehead positions. These compounds often exhibit unique stereochemical properties and applications in organic synthesis, pheromone research, and material science .
Properties
CAS No. |
90438-56-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,10-dioxadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2 |
InChI Key |
CZGUQUPKWVVXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OCC3(O2)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic ethers into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Key Observations :
- Substituent Effects : Methyl or ethyl groups at positions 2, 8, or 3 significantly influence volatility and biological activity. For example, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a major pheromone component in Bactrocera species, while ethyl substituents increase molecular weight and alter fragmentation patterns in mass spectrometry .
- Stereochemical Complexity : Compounds like 1,5-dioxaspiro[5.5]undecane derivatives exhibit axial chirality due to semiflexible spirane skeletons, even with identical substituents at one end .
Physicochemical Properties
- Volatility : Substituted dioxaspiro compounds (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) have boiling points ~225°C, similar to N-(3-methylbutyl)acetamide (220–224°C), suggesting comparable volatilities in headspace analyses .
- Mass Spectral Fragmentation : Dimethyl-substituted spiroacetals show characteristic doublet ions at m/z 112 and 115 due to retro-cleavage of six-membered rings. Ethyl substituents introduce additional ions (e.g., m/z 126 and 129) .
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